Hippuryl-glycyl-glycine

Descripción general

Descripción

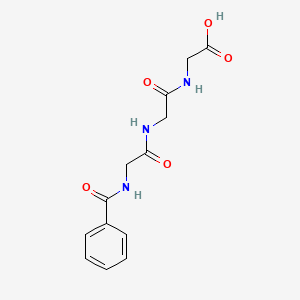

Hippuryl-glycyl-glycine (HGG) is a compound with the molecular formula C13H15N3O5 . It is also known by other names such as BZ-GLY-GLY-GLY-OH and Benzoylglycylglycylglycine . HGG is a prodrug that is metabolized by enzymatic hydrolysis to its active form, hippurylglycylglycine .

Synthesis Analysis

The synthesis of glycine oligomers, including HGG, has been studied extensively. The process involves the condensation of amino acids to form peptides in various conditions . The most common methods include catalysis by salts or surfaces at low water activity, coupling mediated by stoichiometric reagents, strand elongation via acyl-transfer reactions, dry-downs and thermal/environmental cycling, and reactions driven by high-energy sources .Molecular Structure Analysis

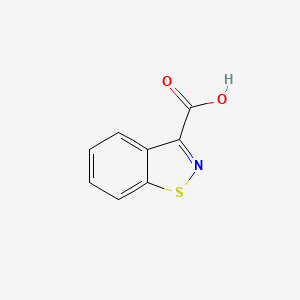

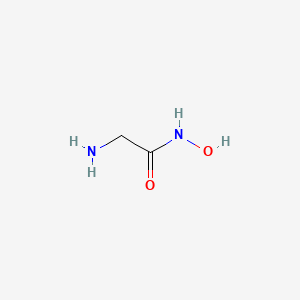

The molecular structure of HGG includes a benzoyl group (Bz) and three glycine residues (Gly-Gly-Gly). The IUPAC name for HGG is 2-[[2-[(2-benzamidoacetyl)amino]acetyl]amino]acetic acid . The InChIKey for HGG is CYQZRSVDAIOAIY-UHFFFAOYSA-N .Chemical Reactions Analysis

HGG is involved in various chemical reactions. For instance, it is used as a substrate in the determination of angiotensin-converting enzyme (ACE) inhibitory activity . The hydrolysis of HGG catalyzed by ACE has been investigated in the presence of benazeprilat .Physical And Chemical Properties Analysis

HGG has a molecular weight of 293.27 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 7 . The exact mass and monoisotopic mass of HGG are both 293.10117059 g/mol .Aplicaciones Científicas De Investigación

Biochemistry

Application Summary

Hippuryl-glycyl-glycine is used in biochemistry for the assay of angiotensin-converting enzyme (ACE), which plays a crucial role in blood pressure regulation .

Methods of Application

The compound is used as a substrate in colorimetric assays. The enzymatic reaction involves the cleavage of Hippuryl-glycyl-glycine, releasing hippuric acid, which can be measured using various techniques, including high-performance liquid chromatography (HPLC) .

Results Summary

These assays demonstrate good linearity and precision, with recovery values ranging from 97% to 102% for colorimetric methods and 98% to 101% for HPLC-assisted methods .

Pharmacology

Application Summary

In pharmacology, Hippuryl-glycyl-glycine is utilized to evaluate ACE inhibitors, which are important in the treatment of hypertension .

Methods of Application

The compound serves as a substrate in serum assays, where the inhibition of ACE by pharmaceuticals is measured through the decrease in product formation .

Results Summary

The assays are sensitive and correlate well with other established methods, providing a reliable means of assessing ACE inhibitor potency .

Molecular Biology

Application Summary

Molecular biology research uses Hippuryl-glycyl-glycine in the synthesis of chelates for improved cellular uptake of minerals like magnesium .

Methods of Application

The compound is incorporated into chelates that facilitate the transport of magnesium ions into cells, enhancing bioavailability .

Results Summary

Studies have shown that these chelates exhibit extraordinary water solubility and improved cellular uptake compared to traditional supplements .

Analytical Chemistry

Application Summary

Analytical chemists employ Hippuryl-glycyl-glycine in developing assays for measuring ACE activity, crucial for diagnosing certain diseases .

Methods of Application

The compound is used in colorimetric assays where its cleavage by ACE is monitored, and the products are quantified .

Results Summary

The developed methods offer rapid, accurate, and reproducible results, making them suitable for routine laboratory use .

Clinical Diagnostics

Application Summary

In clinical diagnostics, Hippuryl-glycyl-glycine is pivotal in assays for detecting and monitoring ACE levels in diseases like sarcoidosis .

Methods of Application

The compound is used in enzymatic assays where its conversion by ACE in serum samples is indicative of enzyme activity .

Results Summary

The assays provide quantitative data that are essential for the clinical assessment of ACE-related pathologies .

Enzymology

Application Summary

Enzymologists use Hippuryl-glycyl-glycine to study the kinetics and inhibition of ACE, providing insights into enzyme mechanisms .

Methods of Application

The compound is a substrate in kinetic studies where the rate of reaction provides information about enzyme activity and inhibition .

Results Summary

These studies contribute to a deeper understanding of ACE function and the development of targeted enzyme inhibitors .

Each of these applications demonstrates the versatility of Hippuryl-glycyl-glycine in scientific research, contributing valuable knowledge and technological advancements across various fields. The detailed methods and results provide a foundation for ongoing studies and potential therapeutic developments.

Veterinary Medicine

Application Summary

Hippuryl-glycyl-glycine is used in veterinary medicine to measure angiotensin-converting enzyme (ACE) activity in equine blood, which can be a biomarker of athletic aptitude in horses .

Methods of Application

The assay involves spectrophotometric methods using Hippuryl-glycyl-glycine as a substrate. The enzymatic activity is measured by the release of products that can be quantified through colorimetric or fluorimetric assays .

Results Summary

The results from these assays are critical for understanding the physiological and pathological conditions in horses, and they have shown that ACE activity levels are associated with certain equine diseases and conditions .

Sports Medicine

Application Summary

In sports medicine, Hippuryl-glycyl-glycine is investigated for its role in ACE activity related to human athletic performance, particularly endurance sports .

Methods of Application

The compound is used in assays to determine ACE activity in human athletes’ blood, with the aim of correlating ACE levels with genetic polymorphisms and physical performance .

Results Summary

Studies suggest a significant correlation between ACE activity and athletic performance, indicating potential use in predicting endurance capabilities in athletes .

Cardiology

Application Summary

Cardiologists utilize Hippuryl-glycyl-glycine to study the effects of ACE on cardiovascular health, particularly in the context of hypertension and heart failure .

Methods of Application

The compound is used in serum assays to monitor ACE activity, providing insights into the efficacy of ACE inhibitors used in treating cardiovascular diseases .

Results Summary

The assays help in the diagnosis and monitoring of treatment in patients with cardiovascular conditions, offering a non-invasive method to assess the therapeutic impact of ACE inhibitors .

Genetic Research

Application Summary

Genetic researchers use Hippuryl-glycyl-glycine to explore the genetic determinants of ACE activity, which has implications for various health conditions .

Methods of Application

The compound is part of genetic studies that examine the relationship between ACE gene polymorphisms and ACE activity levels in different populations .

Results Summary

Findings from these studies contribute to the understanding of genetic factors influencing ACE activity and their association with diseases like hypertension and sarcoidosis .

Environmental Health

Application Summary

Environmental health research employs Hippuryl-glycyl-glycine to assess the impact of environmental factors on ACE activity, which can affect respiratory health .

Methods of Application

The compound is used in assays to measure ACE activity in individuals exposed to various environmental pollutants, such as dust or chemicals .

Results Summary

The research indicates that environmental exposures can alter ACE activity, which may contribute to the development or exacerbation of respiratory diseases .

Nutritional Science

Application Summary

Nutritional scientists study Hippuryl-glycyl-glycine’s role in enhancing the bioavailability of minerals, such as magnesium, in dietary supplements .

Methods of Application

The compound is used to create chelates that improve the absorption and utilization of minerals in the human body .

Results Summary

These chelates have shown to significantly increase the bioavailability of minerals, leading to better health outcomes and more effective nutritional supplementation .

Propiedades

IUPAC Name |

2-[[2-[(2-benzamidoacetyl)amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O5/c17-10(15-8-12(19)20)6-14-11(18)7-16-13(21)9-4-2-1-3-5-9/h1-5H,6-8H2,(H,14,18)(H,15,17)(H,16,21)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYQZRSVDAIOAIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)NCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90185310 | |

| Record name | Hippuryl-glycyl-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hippuryl-glycyl-glycine | |

CAS RN |

31384-90-4 | |

| Record name | Hippuryl-glycyl-glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031384904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC89186 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89186 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hippuryl-glycyl-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.